Bienvenue dans la boutique en ligne BenchChem!

5alpha-Pregnane-3beta,6alpha-diol-20-one

Prostate Cancer Steroid Metabolism Drug Resistance

5α-Pregnane-3β,6α-diol-20-one (CAS 21853-11-2) is a cell-type-specific, mitogenic neurosteroid metabolite of progesterone. Unlike common neuroactive steroids such as allopregnanolone, this compound is produced exclusively via CYP17A1-independent 5α-reduction/6α-hydroxylation in androgen-responsive prostate cancer cells (LNCaP, C4-2) under serum starvation and is abrogated by Abiraterone. This unique biosynthetic signature makes it the definitive authentic standard for metabolic tracing of the terminal secreted progesterone metabolite in T47Dco breast cancer models and for dissecting 5α-reduction versus 20α-reduction pathways in U937 monocyte/macrophage immunomodulation studies.

Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.5 g/mol
CAS No. 21853-11-2
Cat. No. B1663811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Pregnane-3beta,6alpha-diol-20-one
CAS21853-11-2
Molecular FormulaC₂₁H₃₄O₃
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1
InChIKeyHHUZGDMRRLQZIQ-WAXVQEINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5alpha-Pregnane-3beta,6alpha-diol-20-one (CAS 21853-11-2) – A Mitogenic Progesterone Metabolite for Oncology and Neurosteroid Research


5alpha-Pregnane-3beta,6alpha-diol-20-one (CAS 21853-11-2) is a C21 pregnane steroid and a naturally occurring, biologically active metabolite of progesterone [1]. It is generated endogenously via the 5α-reduction of progesterone followed by 6α-hydroxylation [2]. The compound is recognized as a mitogenic neurosteroid with distinct cell-type-specific production patterns, notably in androgen-responsive prostate cancer cells under serum starvation conditions [1].

5alpha-Pregnane-3beta,6alpha-diol-20-one – Why In-Class Analogs Cannot Be Substituted


Despite sharing the 5α-pregnane backbone with other neuroactive steroids such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and isoallopregnanolone (3β-hydroxy-5α-pregnan-20-one), 5α-pregnane-3β,6α-diol-20-one exhibits a fundamentally different metabolic profile and biological activity. Its production is highly dependent on specific cellular contexts, such as androgen-responsive prostate cancer cells under serum starvation, and is not observed in androgen-independent cell lines [1]. This cell-type specificity and distinct metabolic fate, including a CYP17A1-independent biosynthetic pathway [1], preclude simple substitution with other pregnane steroids for research applications focused on cancer metabolism or neurosteroid function.

5alpha-Pregnane-3beta,6alpha-diol-20-one – Quantitative Evidence for Scientific Selection


CYP17A1-Independent Synthesis and Cell-Type Specificity in Prostate Cancer Models

5α-pregnan-3β,6α-diol-20-one is produced as the primary mitogenic metabolite from pregnenolone under serum starvation conditions exclusively in androgen-responsive prostate cancer cell lines (LNCaP, C4-2), while androgen-independent cell lines (PC3, DU145) do not produce this metabolite [1]. Co-administration of the CYP17A1 inhibitor Abiraterone (Abi) abolished this production [1]. This identifies the compound as a marker for a CYP17A1-independent, alternative steroidogenesis pathway in therapy-resistant prostate cancer.

Prostate Cancer Steroid Metabolism Drug Resistance

Quantitative Conversion and Delayed Release in Breast Cancer Cells

In T47Dco human breast cancer cells, progesterone is quantitatively and exclusively converted into a single secreted metabolite, 5α-pregnan-3β,6α-diol-20-one [1]. This conversion is nearly complete and is distinguished by a delayed release profile: progesterone disappears from the medium with a half-life of 2-4 hours, but the metabolite appears in the medium only after a 10-14 hour delay [1]. This contrasts with other progesterone metabolites like 5α-dihydroprogesterone, which are intermediates and not the final secreted product [1].

Breast Cancer Progesterone Metabolism Cell Signaling

Dual Metabolic Fate in Human Immune Cells

In human leukemic monoblast U937 cells, progesterone is metabolized to two distinct final products: 5α-pregnan-3β,6α-diol-20-one (via 5α-DHP and 5α-pregnan-3β-ol-20-one) and 5α-pregnan-3β,20α-diol (via 20α-DHP and 5α-pregnan-20α-ol-3-one) [1]. This demonstrates a branch point in progesterone metabolism, where the 6α-hydroxylation pathway leads to the target compound, while a separate 20α-reduction pathway yields a different diol. The presence of 5α-pregnan-3β,20α-diol serves as a direct comparator, highlighting the specificity of the 6α-hydroxylated product.

Immunology Steroid Metabolism Leukemia

Solubility Profile in DMSO for In Vitro Studies

The compound demonstrates high solubility in DMSO, reaching 100 mg/mL (298.96 mM) with sonication . This solubility profile is critical for preparing stock solutions for cell culture and biochemical assays, and it compares favorably to other steroids of similar lipophilicity, allowing for a wide range of experimental concentrations without precipitation.

Solubility Formulation In Vitro Assay

5alpha-Pregnane-3beta,6alpha-diol-20-one – Validated Research Application Scenarios


Prostate Cancer Therapy Resistance Research

Use 5α-pregnan-3β,6α-diol-20-one as a marker or investigative tool to study CYP17A1-independent steroidogenesis in androgen-responsive prostate cancer cell lines (LNCaP, C4-2) under serum starvation. This application is directly supported by evidence showing its exclusive production in these cells and its abrogation by Abiraterone [1].

Breast Cancer Progesterone Metabolism Studies

Employ the compound as the authentic standard for the terminal, secreted metabolite of progesterone in T47Dco human breast cancer cells. The quantitative conversion and unique delayed-release kinetics [2] make it essential for accurate metabolic tracing and receptor activation studies in this model.

Immune Cell Steroid Metabolism Investigations

Utilize the compound to differentiate between the 5α-reduction/6α-hydroxylation and the 20α-reduction pathways of progesterone metabolism in human monocyte/macrophage models, such as U937 cells [3]. This allows for precise dissection of immunomodulatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5alpha-Pregnane-3beta,6alpha-diol-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.